1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid
CAS No.: 919037-44-8
Cat. No.: VC2260988
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919037-44-8 |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19N3O2/c1-2-18-13-8-4-3-7-12(13)16-15(18)17-9-5-6-11(10-17)14(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20) |
| Standard InChI Key | RWVBKGIQRKPSEP-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid contains several key structural components:
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A benzimidazole core (benzene fused to an imidazole ring)
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An ethyl group substituted at the N-1 position of the benzimidazole
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A piperidine ring connected at the 2-position of the benzimidazole
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A carboxylic acid functional group at the 3-position of the piperidine ring
The molecular structure features multiple nitrogen atoms that can participate in hydrogen bonding, potentially enhancing its biological interactions. The compound's amphipathic nature, with both hydrophilic (carboxylic acid) and hydrophobic (benzimidazole, ethyl) regions, likely influences its solubility profile and pharmacokinetic properties.
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Solubility | Moderate water solubility; higher in organic solvents | Presence of carboxylic acid enhances water solubility while the aromatic and ethyl components promote organic solvent solubility |
| Acid-Base Properties | Weakly acidic | Carboxylic acid group (pKa typically 4-5) |
| Stability | Relatively stable at room temperature | Benzimidazole structures generally show good chemical stability |
| Crystal Form | Likely crystalline solid | Similar benzimidazole derivatives form crystalline structures |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid would likely involve strategies similar to those employed for related benzimidazole-piperidine derivatives. Based on the methodologies described for similar compounds, a potential synthetic pathway could involve:
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Formation of the benzimidazole core structure
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N-alkylation with an ethyl group
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Coupling with an appropriately substituted piperidine derivative
Comparable Synthetic Routes
Drawing from the synthesis of related compounds, a possible synthetic pathway might involve initial coupling of 1-fluoro-2-nitrobenzene with a piperidine derivative containing the carboxylic acid functionality . Similar reactions have been performed using acetonitrile as solvent and triethylamine as base at elevated temperatures (around 70°C) . The subsequent reductive cyclization step could be performed using sodium dithionite in a methanol/water mixture to form the benzimidazole ring system .
For the N-alkylation step to introduce the ethyl group, procedures similar to those described for related compounds would likely utilize sodium hydride as base and iodoethane as the alkylating agent in DMF . This approach has been successful for the N-alkylation of similar benzimidazolone structures.
Pharmacological Profile
Structure-Activity Relationship Considerations
The pharmacological activity of benzimidazole-piperidine compounds is highly dependent on their specific structural features. For instance, in the case of J-113397, modifications to the core structure significantly affected both potency and selectivity . The table below compares structural features that might influence activity:
| Structural Feature | J-113397 | 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid | Potential Impact on Activity |
|---|---|---|---|
| Benzimidazole Core | 2-one derivative | Unmodified benzimidazole | May alter hydrogen bonding patterns and receptor interactions |
| Piperidine Position | 4-position substitution | 3-position substitution with carboxylic acid | Likely significant impact on binding orientation and selectivity |
| N-Substituent | Cyclooctylmethyl on piperidine | Ethyl on benzimidazole | Different lipophilic interactions and spatial arrangement |
| Hydroxymethyl Group | Present at 3-position of piperidine | Absent | Loss of potential hydrogen bonding site |
Research Applications
Chemical Biology Applications
The carboxylic acid functionality provides a convenient handle for further derivatization, potentially allowing this compound to serve as an intermediate in the synthesis of more complex structures. Possible modifications include:
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Amide formation with various amines to create a library of derivatives
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Esterification to modify physicochemical properties
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Conversion to activated species (acid chlorides, NHS esters) for bioconjugation
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Metal complexation through the carboxylate group
Comparative Analysis with Related Compounds
Structural Comparisons
The table below compares 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid with structurally related compounds mentioned in the search results:
Synthetic Method Comparison
Different synthetic approaches have been employed for related benzimidazole-piperidine compounds:
Future Research Directions
Structural Modifications
Future research on 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid could focus on several structural modifications to explore structure-activity relationships:
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Variation of the N-substituent on the benzimidazole (methyl, propyl, etc. instead of ethyl)
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Introduction of various functional groups to the benzimidazole ring
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Modification of the carboxylic acid group (amides, esters, etc.)
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Exploration of stereochemistry at the piperidine 3-position
Expanded Biological Evaluation
Comprehensive biological profiling could include:
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Receptor binding studies across opioid and non-opioid receptors
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In vitro functional assays to determine agonist/antagonist activity
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Cell-based assays for cytotoxicity and specific pathway modulation
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In vivo studies in appropriate disease models if initial screening shows promise
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